2-Amino-3-(pyridin-2-yl)propionic acid

Anti-inflammatory Pharmacology Exudation

2-Amino-3-(pyridin-2-yl)propionic acid (also referred to as DL-2-pyridylalanine or 2-Pal) is a heterocyclic non-canonical amino acid (ncAA) structurally characterized by an alanine core substituted with a 2-pyridine ring. Unlike proteinogenic amino acids, this ncAA is not encoded by the standard genetic code and can be incorporated into peptides and proteins via chemical synthesis or engineered biosynthetic pathways, thereby enabling the modulation of protein folding, stability, and function.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 17407-39-5
Cat. No. B1145331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(pyridin-2-yl)propionic acid
CAS17407-39-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(C(=O)O)N
InChIInChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(pyridin-2-yl)propionic Acid (CAS 17407-39-5) Procurement Guide: Core Identity and Comparator Framework


2-Amino-3-(pyridin-2-yl)propionic acid (also referred to as DL-2-pyridylalanine or 2-Pal) is a heterocyclic non-canonical amino acid (ncAA) structurally characterized by an alanine core substituted with a 2-pyridine ring . Unlike proteinogenic amino acids, this ncAA is not encoded by the standard genetic code and can be incorporated into peptides and proteins via chemical synthesis or engineered biosynthetic pathways, thereby enabling the modulation of protein folding, stability, and function . Its procurement is driven by its role as a versatile building block in peptide and peptidomimetic synthesis, where it introduces a unique pyridyl moiety that can serve as a hydrogen-bond acceptor, a metal-chelating ligand, or a structural constraint. The compound is available as a racemic mixture (DL) under CAS 17407-39-5, with enantiopure L- (CAS 37535-51-6) and D- (CAS 37535-52-7) forms also commercially available for specialized applications.

Why 2-Amino-3-(pyridin-2-yl)propionic Acid (2-Pyridylalanine) Cannot Be Casually Substituted


Generic substitution of 2-amino-3-(pyridin-2-yl)propionic acid with its regioisomers (3- or 4-pyridylalanine) or stereoisomers (D- or L-2-pyridylalanine) is scientifically invalid due to marked divergence in receptor binding affinity, enzymatic activity, and biophysical properties. The position of the pyridine nitrogen atom dictates the molecule's hydrogen-bonding capacity, lipophilicity, and metal chelation geometry, which in turn determines its biological function. Direct experimental evidence demonstrates that 2-pyridylalanine exhibits a distinct anti-exudative action not seen with its 3- or 4-regioisomers, and that only the L-enantiomer retains high-affinity receptor recognition in the context of peptide antagonists [1]. Furthermore, the three regioisomers display a systematic gradient in hydrophilicity (logD: 2-Pal > 3-Pal > 4-Pal), which directly impacts in vivo distribution and tissue retention profiles [2]. Substituting without consideration of these quantifiable differences risks loss of function, altered pharmacokinetics, or complete experimental failure.

2-Amino-3-(pyridin-2-yl)propionic Acid Quantitative Differentiation: Direct Comparator Evidence


Anti-Exudative Action: 2-Pyridylalanine Demonstrates Unique Activity Not Observed with 3- or 4-Regioisomers

In a rat granuloma pouch model using non-adrenalectomized rats, only dl-2-pyridylalanine (2-PA) exhibited a significant anti-exudative action when administered alone. Neither dl-3-pyridylalanine (3-PA) nor dl-4-pyridylalanine (4-PA) showed any measurable effect on exudation. The activity of 2-PA was greater than that of the reference drug phenylbutazone (PB) but less than that of cortisone [1].

Anti-inflammatory Pharmacology Exudation

Regioisomer-Dependent SST2 Receptor Binding Affinity and Hydrophilicity in Peptide Antagonists

When substituted at position 3 of the somatostatin receptor subtype 2 (SST2) antagonist LM3 and radiolabeled with Lu-177, the three pyridylalanine regioisomers exhibit a clear trend in receptor binding affinity (KD) and hydrophilicity (logD). The 4-Pal isomer shows the highest affinity (lowest KD) and greatest hydrophilicity (most negative logD), while 2-Pal shows the lowest affinity and least hydrophilicity [1].

Somatostatin Receptor Radiopharmaceutical Peptide Chemistry

Chiral Specificity: Only the L-Enantiomer of 2-Pyridylalanine Retains High-Affinity Receptor Recognition

The synthesis of DOTA-[2Pal3]-LM3, an SST2 antagonist, resulted in the formation of two diastereomers. The derivative containing D-2-pyridylalanine (D2Pal) showed a complete loss of receptor recognition and binding affinity, while the derivative containing the L-enantiomer (L2Pal) retained high affinity (KD = 0.18 ± 0.02 nM) [1].

Stereochemistry Peptide Drug Design Somatostatin Antagonist

Regioisomer-Specific Modulation of Cortisone Anti-Granulomatous Action

The effects of pyridylalanine (PA) analogues on cortisone's anti-granulomatous action were evaluated in adrenalectomized rats using the cotton pellet method. 2-PA, when administered alone, reduced granuloma development and clearly enhanced cortisone's anti-granulomatous effect when co-administered. In stark contrast, 3-PA had no effect alone and actually inhibited cortisone's action, while 4-PA had no effect either alone or in combination [1].

Anti-inflammatory Drug Synergy Granuloma

Opioid Delta Receptor Binding Affinity in Deltorphin Peptide Analogues

In a series of deltorphin I peptide analogues, replacement of the native Phe3 residue with 3-(2-pyridyl)alanine (2-Pal) results in an intermediate binding affinity for the delta opioid receptor. While not the highest affinity analog in the series, it serves as a benchmark for heterocyclic aromatic substitutions. The major factor influencing binding among similar-sized heterocyclic compounds was found to be relative lipophilicity, which outweighed electronic character [1].

Opioid Receptor Peptide Analogue Binding Affinity

Differential Inhibition of Liver Tryptophan Pyrrolase by Pyridylalanine Regioisomers

A single dose (100 mg/kg) of 2-PA significantly decreased both the holoenzyme and apoenzyme activities of rat liver tryptophan pyrrolase (TP) and increased brain tryptophan, serotonin, and 5-HIAA concentrations. In contrast, 3-PA decreased only holoenzyme activity, and 4-PA required repeated administration to produce significant effects [1].

Enzyme Inhibition Tryptophan Metabolism Serotonin

Optimal Application Scenarios for Procuring 2-Amino-3-(pyridin-2-yl)propionic Acid


Peptide-Based Radiopharmaceutical Development: Optimizing SST2 Antagonist Biodistribution

For researchers designing radiolabeled somatostatin receptor antagonists, the choice of amino acid at position 3 is critical for balancing receptor affinity and in vivo distribution. 2-pyridylalanine (L-enantiomer) provides a KD of 0.18 nM for SST2 with a logD of -2.3, representing a less hydrophilic alternative to 3- or 4-pyridylalanine. This distinct property profile can be exploited to modulate kidney retention and overall biodistribution of the radioligand. The procurement of enantiomerically pure L-2-pyridylalanine is essential, as the D-enantiomer is completely inactive in this context [1].

Anti-Inflammatory Pharmacology: Investigating Unique Anti-Exudative and Cortisone-Synergistic Mechanisms

2-Pyridylalanine is uniquely suited for studies of acute inflammation and exudation, as it is the only pyridylalanine regioisomer with a demonstrated anti-exudative effect in vivo. Furthermore, its ability to enhance the anti-granulomatous action of cortisone, rather than inhibit it (as seen with 3-PA), makes it a valuable tool for investigating glucocorticoid synergy and for developing novel anti-inflammatory combination therapies [2]. Its activity profile cannot be replicated by substituting with 3- or 4-pyridylalanine.

Peptide SAR Studies: Fine-Tuning Lipophilicity in Delta Opioid Receptor Ligands

In the context of deltorphin-derived peptide ligands for the delta opioid receptor, 3-(2-pyridyl)alanine serves as a benchmark heteroaromatic substitution. Its delta receptor binding affinity (Ki ~ 39.5-62.4 nM) is intermediate between more lipophilic (e.g., 3-(2-thienyl)alanine, Ki = 1.38 nM) and more polar (e.g., histidine, Ki = 317 nM) analogs. This quantitative relationship, where binding is primarily driven by lipophilicity, allows researchers to rationally design peptide analogues with a predicted shift in binding affinity [3].

Tryptophan-Serotonin Metabolic Pathway Investigation

2-Pyridylalanine is a specific inhibitor of liver tryptophan pyrrolase (TP), affecting both holoenzyme and apoenzyme forms after a single dose. This is a distinct pharmacological profile compared to 3-PA and 4-PA. Researchers investigating the regulation of brain serotonin levels via peripheral tryptophan metabolism should select 2-PA for its ability to robustly and rapidly elevate brain tryptophan and serotonin (5-HT) concentrations, as demonstrated in rat models [4].

Quote Request

Request a Quote for 2-Amino-3-(pyridin-2-yl)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.